2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile is an organic compound with the molecular formula and a molecular weight of 356.5 g/mol. This compound features a phenyl ring substituted with two hexyloxy groups and two cyanomethyl groups, making it a versatile molecule in organic synthesis and various research applications. Its unique structure positions it as a precursor for light-emitting polymers, particularly in the development of organic electronic materials.
The synthesis of 2,5-bis(hexyloxy)benzene-1,4-diacetonitrile typically involves the reaction of 2,5-dihexyloxybenzaldehyde with a cyanomethylating agent. One common method utilizes acetonitrile as the cyanomethyl source, catalyzed by transition metals such as copper or iron under specific conditions. The reaction parameters often include:
Industrial production may involve scaling these laboratory methods, optimizing conditions for yield and purity, and employing continuous flow reactors for efficiency .
The molecular structure of 2,5-bis(hexyloxy)benzene-1,4-diacetonitrile can be described as follows:
InChI=1S/C22H32N2O2/c1-3-5-7-9-15-25-21-17-20(12-14-24)22(18-19(21)11-13-23)26-16-10-8-6-4-2/h17-18H,3-12,15-16H2,1-2H3
.This structural arrangement allows for significant interactions in polymerization processes and influences the physical properties of resulting materials.
2,5-bis(hexyloxy)benzene-1,4-diacetonitrile can undergo several chemical reactions:
These reactions allow for further functionalization of the compound, expanding its utility in synthetic chemistry .
As a precursor for light-emitting polymers like OC6C6-CN-PPV (or DHeO-CN-PPV), 2,5-bis(hexyloxy)benzene-1,4-diacetonitrile undergoes polymerization through its nitrile groups.
The resulting polymers exhibit unique electronic properties suitable for applications in organic light-emitting diodes (OLEDs) .
The physical and chemical properties of 2,5-bis(hexyloxy)benzene-1,4-diacetonitrile include:
These properties make it an attractive candidate for use in various chemical processes and material applications .
2,5-bis(hexyloxy)benzene-1,4-diacetonitrile has several significant applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2